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Compound of Interest

Compound Name: 1,1,2-Triethoxyethane

Cat. No.: B058259

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,2-Triethoxyethane
Abstract

This technical guide provides a comprehensive analysis of 1,1,2-triethoxyethane (CAS No.
4819-77-6), a key organic compound with significant potential in research and industrial
applications. This document is intended for researchers, chemists, and professionals in drug
development, offering in-depth insights into its physicochemical properties, spectroscopic
profile, reactivity, and stability. Furthermore, this guide outlines potential synthetic pathways,
discusses its applications as a solvent and chemical intermediate, and provides essential
safety and handling protocols. The information is presented to ensure scientific integrity,
supported by authoritative references and data-driven visualizations, to serve as a vital
resource for laboratory and development settings.

Introduction to 1,1,2-Triethoxyethane

1,1,2-Triethoxyethane is an organic compound classified as an acetal and an ether. Its unique
structure, featuring both a diether and an acetal functional group, imparts a specific set of
properties that make it a compound of interest in organic synthesis.

1.1 Molecular Structure and Identification

The fundamental identity of 1,1,2-triethoxyethane is defined by its molecular structure and
internationally recognized identifiers.
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IUPAC Name: 1,1,2-triethoxyethane[1]

CAS Registry Number: 4819-77-6[1][2]

Molecular Formula: CsH1sO03[1][2]

Molecular Weight: 162.23 g/mol [1]

Synonyms: Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy-[1][2]
Caption: Molecular structure of 1,1,2-Triethoxyethane.

Physicochemical Properties

The physical and chemical properties of 1,1,2-triethoxyethane are fundamental to its handling,
application, and behavior in chemical reactions. These properties are summarized in the table

below.
Property Value Source
Molecular Formula CsH1803 [1][2]
Molecular Weight 162.23 g/mol [1]
o Inferred from related
Appearance Colorless Liquid
compounds
Boiling Point 80-83 °C at 30 Torr [2]
Density 0.885 g/cm? at 28 °C [2]
Predicted to be soluble in most
Solubility organic solvents. Moderately [31[4]I5]

soluble in water.

The solubility profile is predicted based on the principle of "like dissolves like." As a molecule
containing multiple ether linkages and an acetal group, it possesses both polar and non-polar
characteristics, allowing for miscibility with a wide range of organic solvents. Its moderate
solubility in water is attributed to the potential for hydrogen bonding with the oxygen atoms.
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Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of 1,1,2-
triethoxyethane. While specific spectra for this exact compound are not widely published, its
expected spectroscopic features can be predicted based on its functional groups.

3.1 'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the
three distinct ethoxy groups and the ethane backbone.

¢ -OCHz2- (ether): Atriplet.

e -CH(O-)2 (acetal): A triplet.

e -CHz2- (ethane backbone): A doublet.

e -CHs (ethyl groups): Multiple overlapping triplets.
3.2 BC NMR Spectroscopy

The carbon NMR spectrum would distinguish the different carbon environments within the
molecule.

e -CH(O-)2 (acetal carbon): A signal in the range of 95-110 ppm.

e -OCHz:- (ether and acetal methylene carbons): Signals in the range of 60-70 ppm.
e -CH:- (ethane backbone): A signal further upfield.

e -CHs (methyl carbons): Signals in the upfield region, typically 15-20 ppm.

3.3 Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic C-O stretching frequencies of the ether and
acetal groups.

e C-O Stretch: Strong, broad absorptions in the 1050-1150 cm~1 region.
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e C-H Stretch: Absorptions just below 3000 cm~?* corresponding to sp? C-H bonds.
3.4 Mass Spectrometry

Mass spectrometry would show a molecular ion peak (M*) at m/z = 162.23. The fragmentation
pattern would likely involve the loss of ethoxy groups (-OCH2CHs, m/z = 45) and other
characteristic fragments resulting from the cleavage of the C-O and C-C bonds.

Reactivity and Stability

4.1 Acid and Base Stability

A key feature of the 1,1,2-triethoxyethane structure is the acetal functional group. Acetals are
known to be stable under neutral and basic conditions but are susceptible to hydrolysis under
acidic conditions. This reaction cleaves the acetal to yield an aldehyde (ethoxyacetaldehyde)
and two equivalents of alcohol (ethanol). This property is crucial when selecting reaction
conditions where 1,1,2-triethoxyethane is used as a solvent or reactant.

(1,1,2-Triethoxyethane)

H3zO* / H20 H3zO* / H20

(Ethoxyacetaldehyde) (Ethanol (2 eq.))

Click to download full resolution via product page

Caption: Acid-catalyzed hydrolysis of 1,1,2-Triethoxyethane.

4.2 Thermal Stability

Ethers are generally considered to be thermally stable. However, at elevated temperatures,
thermal decomposition can occur. For structurally related compounds, decomposition pathways
involve the cleavage of ether linkages, which can proceed through radical or concerted
mechanisms.[6][7] The specific decomposition products of 1,1,2-triethoxyethane would
depend on the conditions, but could include smaller aldehydes, alkenes, and alcohols.
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Synthesis and Purification

While various proprietary methods exist, a plausible and common laboratory-scale synthesis of
1,1,2-triethoxyethane involves the acid-catalyzed reaction of ethoxyacetaldehyde with an
excess of ethanol. This reaction forms the diethyl acetal at the aldehyde carbonyl.

Reactants

(Ethoxyacetaldehyde) (Ethanol (excess))
/ \

< Acid Catalyst (e.g., H2S0Oa4)
R

&
(1,1,2-Triethoxyethane)

Click to download full resolution via product page

Products

Caption: Plausible synthesis of 1,1,2-Triethoxyethane.

Purification is typically achieved through distillation, often under reduced pressure to prevent
thermal decomposition.[2] The purity can be assessed using gas chromatography (GC) and the
spectroscopic methods described previously.

Applications in Research and Development

The properties of 1,1,2-triethoxyethane make it a versatile compound in various scientific
fields, particularly in organic synthesis and drug discovery.

6.1 Solvent and Reaction Medium
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Similar to other ethers and acetals like 1,2-dimethoxyethane (DME), 1,1,2-triethoxyethane can
serve as a moderately polar aprotic solvent. Its ability to dissolve a range of organic
compounds makes it suitable for various reactions. Its boiling point allows for reactions to be
conducted at elevated temperatures while still being volatile enough for easy removal post-
reaction.

6.2 Chemical Intermediate

1,1,2-Triethoxyethane can act as a precursor or intermediate in the synthesis of more complex
molecules. The acetal group can serve as a protecting group for an aldehyde, which can be
deprotected under mild acidic conditions. This is a common strategy in multi-step organic
synthesis.

6.3 Relevance in Drug Discovery

In medicinal chemistry, the introduction of ether and acetal functionalities can modulate the
physicochemical properties of a drug candidate. These groups can influence:

» Solubility: Increasing the number of oxygen atoms can enhance aqueous solubility.

o Metabolic Stability: The ether linkages can alter the metabolic profile of a molecule,
potentially blocking sites of oxidation by cytochrome P450 enzymes.[8]

« Lipophilicity: Modifying the alkyl chains of the ether groups allows for fine-tuning of a
compound's lipophilicity (LogP), which is critical for its absorption, distribution, metabolism,
and excretion (ADME) profile.

The presence of multiple methoxy groups on aromatic rings is a common feature in P-
glycoprotein (P-gp) inhibitors, which are investigated as chemosensitizers in cancer therapy.[9]
While 1,1,2-triethoxyethane is acyclic and non-aromatic, its polyoxygenated nature aligns with
general structural motifs explored in modulating biological interactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 1,1,2-triethoxyethane is classified with the following hazards:
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H226: Flammable liquid and vapor.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]
7.1 Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. If ventilation is inadequate, use a vapor respirator.

e Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep
airborne concentrations below exposure limits.

o Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use
spark-proof tools and explosion-proof equipment. Take precautionary measures against
static discharge.

» Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away
from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1,1,2-Triethoxyethane is a valuable organic compound characterized by its unique
combination of ether and acetal functionalities. Its well-defined physicochemical properties,
predictable reactivity, and potential as both a solvent and a synthetic intermediate make it a
useful tool for chemists in research and industry. A thorough understanding of its properties,
coupled with stringent adherence to safety protocols, is essential for its effective and safe
utilization in the laboratory and beyond. This guide serves as a foundational resource for
professionals seeking to leverage the capabilities of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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